REACTION_CXSMILES
|
CS[C:3]1[NH:12][C:11](=[O:13])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[N:4]=1.Cl.[Cl:15][C:16]1[CH:17]=[C:18]([N:22]2[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]2)[CH:19]=[CH:20][CH:21]=1.C(N(CC)CC)C>C(O)CC(C)C>[Cl:15][C:16]1[CH:17]=[C:18]([N:22]2[CH2:27][CH2:26][N:25]([C:3]3[NH:12][C:11](=[O:13])[C:10]4[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=4[N:4]=3)[CH2:24][CH2:23]2)[CH:19]=[CH:20][CH:21]=1 |f:1.2|
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Name
|
|
Quantity
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100 mg
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Type
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reactant
|
Smiles
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CSC1=NC=2CCCCC2C(N1)=O
|
Name
|
|
Quantity
|
118.8 mg
|
Type
|
reactant
|
Smiles
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Cl.ClC=1C=C(C=CC1)N1CCNCC1
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Name
|
|
Quantity
|
141.3 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
1 mL
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Type
|
solvent
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Smiles
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C(CC(C)C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)N1CCN(CC1)C1=NC=2CCCCC2C(N1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |